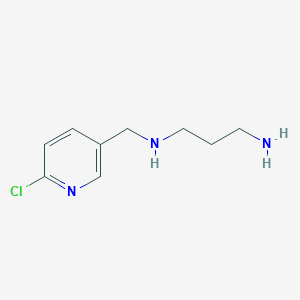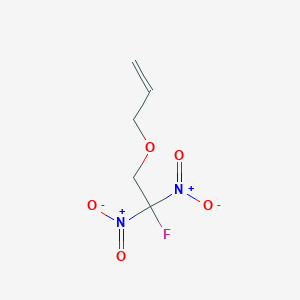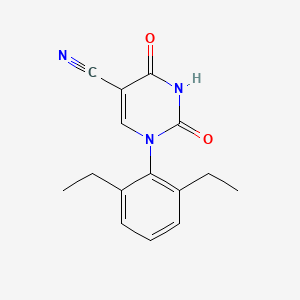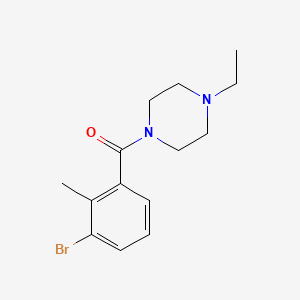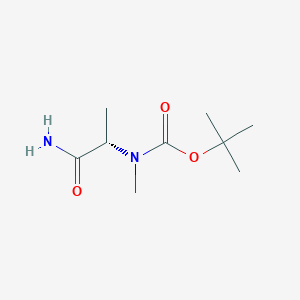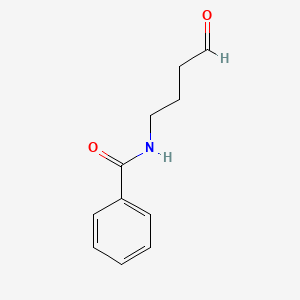
N-(4-oxo-butyl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-oxo-butyl)-benzamide: is an organic compound with the molecular formula C₁₁H₁₃NO₂ It is a derivative of benzamide, where the amide nitrogen is bonded to a 4-oxobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for synthesizing N-(4-oxo-butyl)-benzamide involves the direct condensation of benzoic acid and 4-aminobutanal.
Amidation of Benzoin: Another method involves the electrochemical synthesis and subsequent amidation of benzoin.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield, cost, and environmental impact. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is often emphasized .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(4-oxo-butyl)-benzamide can undergo oxidation reactions, particularly at the 4-oxobutyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group in the 4-oxobutyl chain can yield alcohol derivatives.
Substitution: The benzamide moiety can participate in various substitution reactions, such as nucleophilic acyl substitution, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(4-oxo-butyl)-benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, benzamide derivatives, including this compound, are explored for their potential therapeutic properties. They may exhibit activities such as antimicrobial, antioxidant, and anti-inflammatory effects .
Industry: Benzamide compounds are used in the production of polymers, resins, and other materials. They also find applications in the paper and plastic industries due to their chemical stability and reactivity .
Mécanisme D'action
The mechanism of action of N-(4-oxo-butyl)-benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes .
Comparaison Avec Des Composés Similaires
- N-(4-oxo-butyl)-benzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Comparison: this compound is unique due to the presence of the 4-oxobutyl group, which imparts distinct chemical properties and reactivity. Compared to other benzamide derivatives, it may exhibit different biological activities and industrial applications due to this structural variation .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
N-(4-oxobutyl)benzamide |
InChI |
InChI=1S/C11H13NO2/c13-9-5-4-8-12-11(14)10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2,(H,12,14) |
Clé InChI |
GCTNWLFHIKQTOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



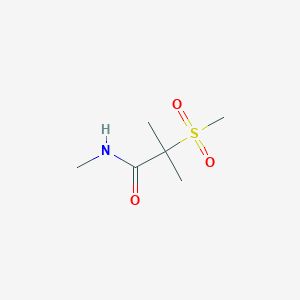
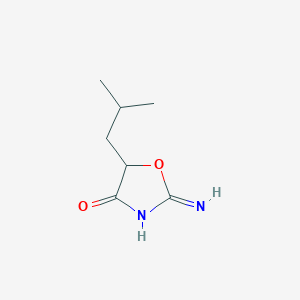
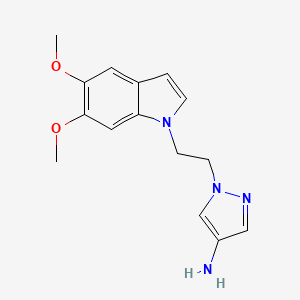
![4-(4,6-Dichloro-[1,3,5]triazin-2-ylamino)-cyclohexanol](/img/structure/B8379924.png)
